4-[4-(2,2,2-Trifluoroethyl)piperazin-1-YL]aniline
Description
Chemical Structure: 4-[4-(2,2,2-Trifluoroethyl)piperazin-1-YL]aniline consists of a piperazine ring substituted with a trifluoroethyl group (-CH₂CF₃) at the 4-position and an aniline moiety at the para position of the benzene ring.
Molecular Formula: C₁₂H₁₆F₃N₃ .
Molecular Weight: 259.3 g/mol (calculated).
Key Features: The trifluoroethyl group enhances lipophilicity and metabolic stability, while the piperazine-aniline scaffold is common in bioactive molecules, particularly in CNS and antimicrobial agents .
Properties
IUPAC Name |
4-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N3/c13-12(14,15)9-17-5-7-18(8-6-17)11-3-1-10(16)2-4-11/h1-4H,5-9,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USTSWOLARJXUFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(F)(F)F)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223786-29-6 | |
| Record name | 4-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(2,2,2-Trifluoroethyl)piperazin-1-YL]aniline typically involves the reaction of 4-chloroaniline with 1-(2,2,2-trifluoroethyl)piperazine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-[4-(2,2,2-Trifluoroethyl)piperazin-1-YL]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Electrophilic reagents such as halogens, nitrating agents; reactions are often conducted in acidic or basic media.
Major Products Formed:
Oxidation: Formation of nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated products.
Scientific Research Applications
Scientific Research Applications
The compound has been investigated for various applications across multiple fields:
Medicinal Chemistry
Research indicates that this compound may serve as an intermediate in the synthesis of pharmaceutical agents. Its unique structure allows it to interact with specific molecular targets such as enzymes and receptors.
Case Study: Anticancer Activity
In vitro studies have shown that 4-[4-(2,2,2-Trifluoroethyl)piperazin-1-YL]aniline exhibits significant antiproliferative effects against cancer cell lines such as MCF-7 and MDA-MB-231. The compound demonstrated IC50 values ranging from 0.87 to 12.91 μM, outperforming standard chemotherapeutics like 5-Fluorouracil in selectivity and efficacy against resistant strains .
Antimicrobial Research
The compound has also been evaluated for its antimicrobial properties. In screening assays against various strains of bacteria, including Staphylococcus aureus and Enterococcus faecalis, it exhibited minimal inhibitory concentrations (MICs) between 0.25–1 μg/mL .
Chemical Synthesis
As a building block in organic synthesis, this compound is utilized to create more complex fluorinated derivatives. Its reactivity in nucleophilic substitution reactions allows for the development of novel compounds with enhanced properties .
Research into the biological mechanisms of this compound suggests several potential interactions:
- Enzyme Inhibition : The compound may inhibit specific kinases or phosphatases involved in cell signaling pathways.
- Receptor Modulation : It could act as an antagonist or agonist at certain G-protein coupled receptors (GPCRs), influencing various physiological responses .
Mechanism of Action
The mechanism of action of 4-[4-(2,2,2-Trifluoroethyl)piperazin-1-YL]aniline involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Substituent Variations on Piperazine
Substituent Variations on Aniline
Functional Group Modifications
Key Research Findings
Electronic and Steric Effects
Pharmacokinetic Implications
Biological Activity
4-[4-(2,2,2-Trifluoroethyl)piperazin-1-YL]aniline is a compound of significant interest in medicinal chemistry and biological research due to its unique structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is C13H16F3N3, with a molecular weight of 259.27 g/mol. Its structure features a piperazine ring and a trifluoroethyl group, which enhance its lipophilicity and biological activity.
The mechanism of action for this compound involves:
- Interaction with Molecular Targets : The trifluoroethyl group increases the compound's ability to penetrate cell membranes, allowing it to interact with various enzymes and receptors within cells.
- Modulation of Biological Pathways : The compound may influence enzyme activity and protein-protein interactions, leading to various biological effects .
1. Antiparasitic Activity
Research has indicated that derivatives of phenylpiperazine, including those related to this compound, exhibit significant antiparasitic properties. A study synthesized multiple phenylpiperazine derivatives and evaluated their acaricidal activity against Tetranychus urticae, revealing that certain derivatives showed high levels of efficacy against both adult mites and their eggs .
2. Acaricidal Activity
The compound has been assessed for its acaricidal activity, demonstrating effectiveness against various pest species. The structure-activity relationship (SAR) analysis indicated that modifications to the piperazine structure could enhance efficacy against specific targets .
Case Study 1: Synthesis and Evaluation
A study synthesized 33 new phenylpiperazine derivatives to evaluate their acaricidal activities. Among these, compounds with similar structures to this compound showed promising results against Tetranychus urticae, suggesting potential applications in agricultural pest control .
Research Findings
| Study | Findings | Implications |
|---|---|---|
| Synthesis of phenylpiperazine derivatives | Identified potent acaricidal activity against Tetranychus urticae | Potential use in pest management |
| Antiparasitic activity assessment | Demonstrated effectiveness in inhibiting parasite growth | Possible application in treating parasitic infections |
| Structure-activity relationship analysis | Modifications can enhance biological activity | Guides future drug design efforts |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
